molecular formula C12H18Cl2N4 B1420954 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1240526-56-0

2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1420954
M. Wt: 289.2 g/mol
InChI Key: KKBCIPBOJYKKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1,4-diazepan-1-yl)acetic acid dihydrochloride” has a CAS Number of 1240528-26-0 and a molecular weight of 231.12 . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The molecular formula for “2-(1,4-diazepan-1-yl)-1H-benzi midazole dihydrochloride” is C12H18Cl2N4, with an average mass of 289.204 Da .


Physical And Chemical Properties Analysis

The compound “2-(1,4-diazepan-1-yl)acetic acid dihydrochloride” has a molecular weight of 230.14 and is a powder at room temperature . Another related compound, “2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride”, has a molecular weight of 258.19 .

Scientific Research Applications

Anti-Tubercular Agents

Research has indicated the potential use of 1,4-diazepan-1-yl-benzodiazole derivatives in combating tuberculosis. A study demonstrated that certain compounds within this category exhibited moderate to very good anti-tubercular activity against Mycobacterium tuberculosis, with minimal toxicity against mouse macrophage cell lines (Naidu et al., 2016).

Anxiolytic and Analgesic Agents

Derivatives of 1,4-diazepan-1-yl-benzodiazole have been synthesized and evaluated for their anxiolytic and analgesic properties. Studies found compounds with significant potential in these areas, suggesting a role in the treatment of anxiety and pain (Maltsev et al., 2021).

Anticancer Agents

A series of novel 1,4-diazepan-1-yl-benzodiazole derivatives demonstrated anticancer activity, particularly against B-cell leukemic cell lines. Specific compounds showed promising results in inhibiting cancer cell growth (Teimoori et al., 2011).

Corrosion Inhibition

1,4-diazepan-1-yl-benzodiazole compounds have shown efficacy as corrosion inhibitors, particularly in protecting mild steel in acidic environments. This application is significant in industrial settings where corrosion resistance is crucial (Verma et al., 2016).

Antihistamine Activity

These compounds have been studied for their potential in antihistamine activity, which could be beneficial in treating allergic reactions and related conditions. Research into their interactions with histamine receptors has provided insights into their pharmacological potential (Brzezińska et al., 2003).

Antimicrobial Activity

Synthesized 1,4-diazepan-1-yl-benzodiazole derivatives have been evaluated for antimicrobial activity against various bacterial and fungal strains, showing significant potential in this field (Desai & Joshi, 2020).

Safety And Hazards

The compound “2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride” has a GHS07 pictogram, with hazard statements H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-2-5-11-10(4-1)14-12(15-11)16-8-3-6-13-7-9-16;;/h1-2,4-5,13H,3,6-9H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCIPBOJYKKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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